

Lincomycin Hydrochloride Monohydrate: A Technical Guide to Physical Appearance and Formulation

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Compound of Interest

Compound Name: *Lincomycin hydrochloride monohydrate*

Cat. No.: *B8070233*

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Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, as well as the formulation aspects of **lincomycin hydrochloride monohydrate**. Tailored for researchers, scientists, and drug development professionals, this document delves into the essential characteristics of this lincosamide antibiotic. It includes detailed data on its physical appearance, physicochemical properties, and stability profile. Furthermore, this guide explores common formulations, including injectable, oral, and topical preparations, with a focus on excipients and quality control methodologies. Detailed experimental protocols for the analysis of **lincomycin hydrochloride monohydrate** are provided, alongside visualizations of key processes to facilitate a deeper understanding of its application in pharmaceutical development.

Physical and Chemical Properties

Lincomycin hydrochloride monohydrate is the hydrated hydrochloride salt of lincomycin, an antibiotic produced by the fermentation of *Streptomyces lincolnensis*. It is a member of the lincosamide class of antibiotics, which are known for their efficacy against Gram-positive bacteria.

Physical Appearance

Lincomycin hydrochloride monohydrate is a white to off-white crystalline powder.^[1] It is generally odorless but may have a faint, characteristic odor.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **lincomycin hydrochloride monohydrate** is presented in the table below.

Property	Value
Molecular Formula	C ₁₈ H ₃₄ N ₂ O ₆ S·HCl·H ₂ O
Molecular Weight	461.02 g/mol
Melting Point	151 - 157 °C
Solubility	- Very soluble in water- Slightly soluble in ethanol- Very slightly soluble in acetone
pKa	7.6
Specific Optical Rotation	+135° to +150° (20 mg/mL in water)

Stability Profile

Lincomycin hydrochloride monohydrate is relatively stable in its solid, crystalline state when protected from light and moisture. However, its stability in solution is pH-dependent. Forced degradation studies have shown that it is most stable in acidic conditions (around pH 4) and is susceptible to degradation in alkaline and oxidative environments.^{[2][3][4]}

The following table summarizes the results of forced degradation studies on **lincomycin hydrochloride monohydrate** in solution.

Condition	Observation
Acidic (0.1 N HCl)	Slight degradation
Alkaline (0.1 N NaOH)	Significant degradation
Oxidative (3% H ₂ O ₂)	Rapid degradation
Thermal (Heat)	Degradation observed
Photolytic (UV light)	Degradation observed

Formulations

Lincomycin hydrochloride monohydrate is formulated for various routes of administration, primarily for the treatment of serious infections caused by susceptible strains of Gram-positive bacteria.

Injectable Formulations

Injectable solutions are a common dosage form for lincomycin, typically for intramuscular or intravenous administration.

- Typical Concentration: 300 mg/mL[5]
- Common Excipients:
 - Preservative: Benzyl Alcohol (e.g., 9.45 mg/mL)[5][6][7]
 - Vehicle: Water for Injection[8]

Oral Formulations

Oral capsules are a convenient dosage form for systemic treatment.

- Typical Strength: 500 mg[9]
- Common Excipients:
 - Filler: Lactose Monohydrate[9]

- Glidant: Talc[9]
- Lubricant: Magnesium Stearate[9]
- Capsule Shell: Gelatin, Titanium Dioxide, Indigo Carmine Aluminium Lake, Iron Oxides[9]

Topical Formulations

Topical gels are utilized for the treatment of skin infections.

- Typical Concentration: 2%[10]
- Common Excipients:
 - Gelling Agents: Carbopol 940, Hydroxypropyl cellulose (HPC), Hydroxypropyl methylcellulose (HPMC), Polyethylene glycol (PEG) 6000[11][12]
 - Co-solvents/Penetration Enhancers: Isopropyl myristate, Dimethyl sulfoxide (DMSO)[12]
 - Humectant: Glycerin[13]
 - Neutralizing Agent: Triethanolamine[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and quality control of **lincomycin hydrochloride monohydrate** and its formulations.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is used to determine the potency and purity of **lincomycin hydrochloride monohydrate**.

- Chromatographic System:
 - Column: C18, 4.6 mm × 25 cm, 5-μm packing[15]

- Mobile Phase: A filtered and degassed mixture of a pH 6.0 phosphate buffer, acetonitrile, and methanol (780:150:150)[15]
- Flow Rate: Approximately 1 mL/min[15]
- Detector: UV at 210 nm[15]
- Column Temperature: 46 °C[15]
- Standard Preparation:
 - Accurately weigh a quantity of USP Lincomycin Hydrochloride RS and dissolve in the Mobile Phase to obtain a solution with a known concentration of about 1.2 mg/mL.[15]
 - Use sonication if necessary to aid dissolution.[15]
- Assay Preparation:
 - Accurately weigh about 12 mg of Lincomycin Hydrochloride.[15]
 - Add 10.0 mL of Mobile Phase.[15]
 - Shake by mechanical means for 5 minutes and sonicate if necessary to dissolve.[15]
- Procedure:
 - Separately inject equal volumes (about 20 µL) of the Standard preparation and the Assay preparation into the chromatograph.[15]
 - Record the chromatograms and measure the areas for the major peaks.[15]
 - The relative retention times are approximately 0.5 for lincomycin B and 1.0 for lincomycin.[15]

Dissolution Testing for Oral Capsules

This method is used to assess the in vitro release of lincomycin from capsule formulations.

- Apparatus: USP Apparatus 1 (Basket)[16]

- Medium: Water, 500 mL[16]
- Rotation Speed: 100 rpm[16]
- Time: 45 minutes[16]
- Procedure:
 - Place one capsule in each basket.
 - After the specified time, withdraw a sample from the dissolution medium and filter.
 - Analyze the filtrate for dissolved lincomycin using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard solution of known concentration.
- Tolerances: Not less than 75% (Q) of the labeled amount of lincomycin is dissolved in 45 minutes.[16]

Forced Degradation Study

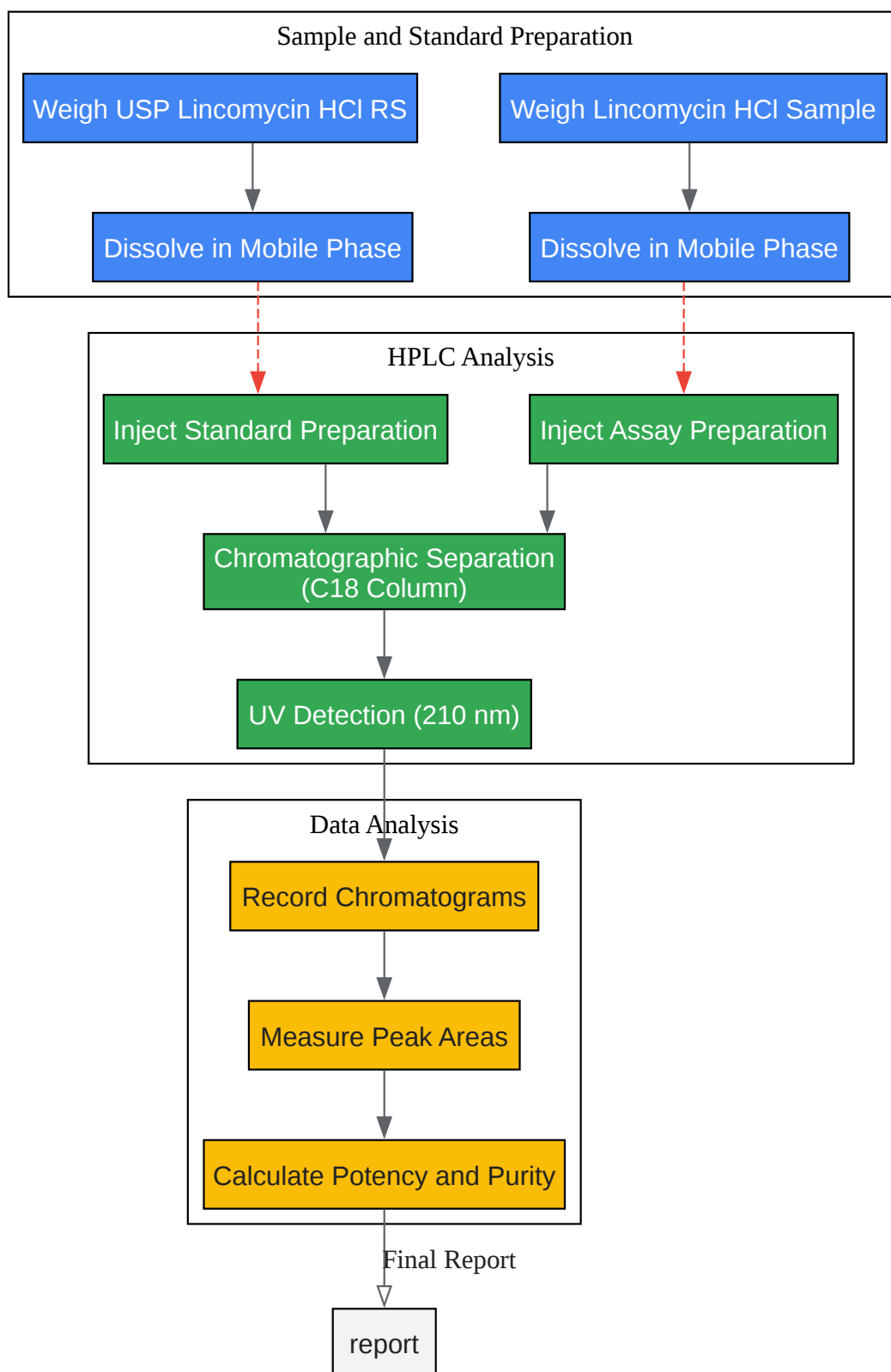
This protocol is designed to evaluate the stability-indicating properties of analytical methods by intentionally degrading the drug substance.

- Preparation of Stock Solution:
 - Accurately weigh and dissolve **lincomycin hydrochloride monohydrate** in water to a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.[17]
 - Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.[17]
 - Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a defined period.[17]

- Sample Analysis:
 - At specified time points, withdraw samples from each stress condition.
 - Neutralize the acidic and basic samples.
 - Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining lincomycin and detect any degradation products.[\[17\]](#)

Visualizations

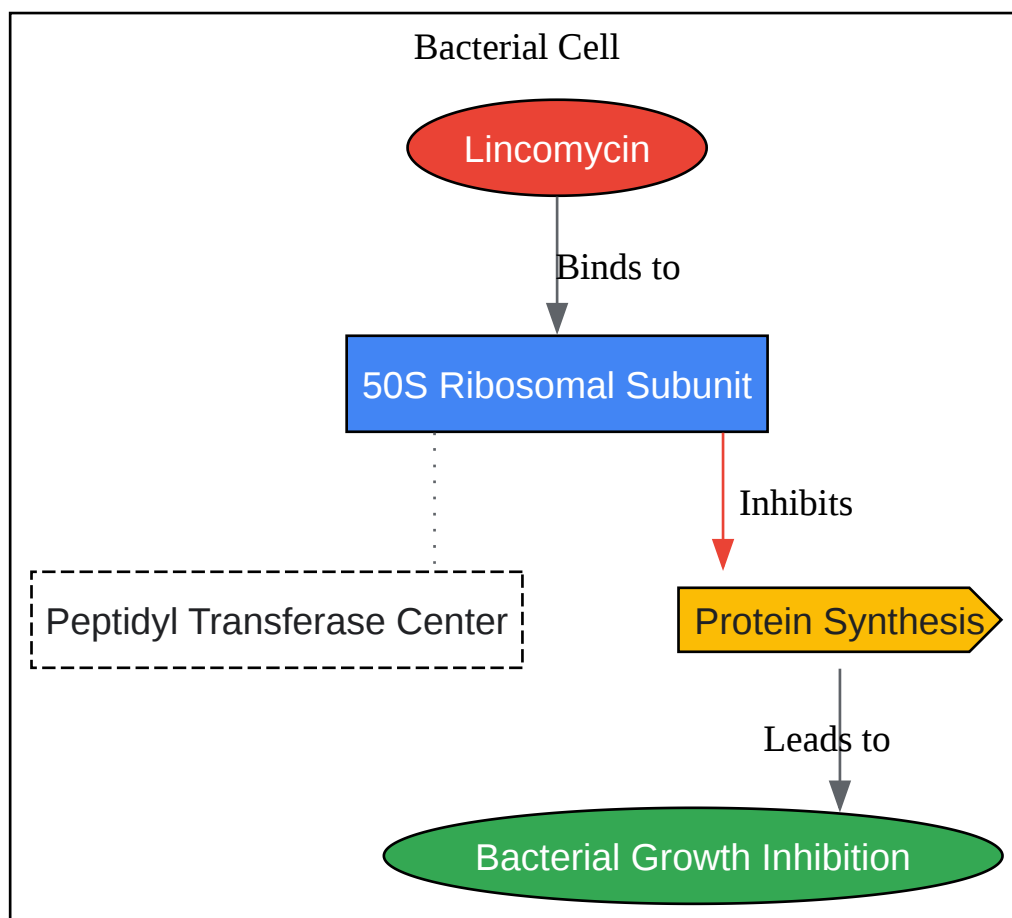
Experimental Workflow for HPLC Analysis



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Caption: Workflow for HPLC-based assay and purity analysis of lincomycin hydrochloride.

Lincomycin Mechanism of Action Signaling Pathway



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Caption: Simplified signaling pathway of lincomycin's mechanism of action.

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